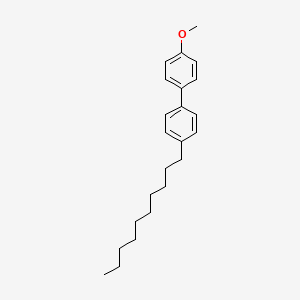

4-Decyl-4'-methoxy-1,1'-biphenyl

Cat. No. B8562210

M. Wt: 324.5 g/mol

InChI Key: ANQLHCXWAURRFP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04728458

Procedure details

A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide, 200 ml of methanol and 20 ml of water was heated. 28 g of dimethyl sulfate was dropped in the mixture with stirring at 50° C. After one hour, 20 ml of 10N-sodium hydroxide was dropped in the solution and continued stirring for 2 hours. The crystals were obtained after the solution was cooled to room temperature. After washing with water and methanol for several times, 30 g of 4-methoxybiphenyl (O) was obtained. 154 g of (O) was dissolved with mixed solution of 200 ml of chloroform and 75 ml of carbon tetrachloride, and then 11 g of aluminum chloride powder was added to the solution. 14 g of octanic acid chloride was added to the solution with stirring after changing colour of the solution to greenish blue. 150 ml of ice-water and 5 ml of conc. hydrochloric acid was added, after refluxing 5 hours. The water layer was removed, then the organic layer was washed with 0.1N hydrochloric acid and dehydrated with magnesium sulfate anhydride, and then evaporated after filtration to obtain crude crystals of 4'-nonylcarbonyloxy-4-methoxybiphenyl (P). 13 g of (P), 1 g of 10% palladium-carbon, 130 ml of acetic acid were put into an autoclave and then gave the pressure to 25 kg/cm2 by using hydrogen. (P) was reduced by heating for 3 hours at 80° C. After substituting nitrogen for hydrogen, palladium-carbon was separated by filtrating the reacted solution. 4'-decyl-4-methoxybiphenyl (Q) was obtained after cooling and drying. 8 g of (Q), 90 ml of acetic acid 30 ml of hydrogen bromide water solution were mixed and refluxed for 5 hours to obtain crude crystals. After cooling, the crude crystals were washed with methanol to crystallize 5.5 g of 4-(4'-octylphenyl)phenol.

Name

( P )

Quantity

13 g

Type

reactant

Reaction Step One

Name

( P )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

palladium-carbon

Quantity

1 g

Type

catalyst

Reaction Step Five

Name

palladium-carbon

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(C(O[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:15][CH:14]=1)=O)CCCCCCCC.[H][H]>[C].[Pd].C(O)(=O)C>[CH2:17]([C:13]1[CH:14]=[CH:15][C:16]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH3:26])=[CH:23][CH:24]=2)=[CH:17][CH:18]=1)[CH2:18][CH2:13][CH2:14][CH2:15][CH2:16][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|

|

Inputs

Step One

|

Name

|

( P )

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC)C(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC

|

Step Three

|

Name

|

( P )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC)C(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC

|

Step Five

|

Name

|

palladium-carbon

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Step Six

|

Name

|

palladium-carbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Step Seven

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave the pressure to 25 kg/cm2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtrating the reacted solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |